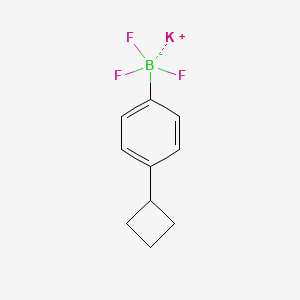

Potassium 4-cyclobutylphenyltrifluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium 4-cyclobutylphenyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and reactivity. Organotrifluoroborates, in general, are known for their utility in various chemical transformations, particularly in cross-coupling reactions. This compound is a crystalline solid that is stable under ambient conditions, making it a valuable reagent in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of potassium 4-cyclobutylphenyltrifluoroborate typically involves the reaction of 4-cyclobutylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction proceeds through the formation of a boronate intermediate, which is then converted to the trifluoroborate salt. The general reaction conditions include:

Solvent: Typically, polar solvents such as methanol or ethanol are used.

Temperature: The reaction is usually carried out at room temperature.

Reaction Time: The reaction time can vary but is generally completed within a few hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors are used.

Purification: The product is purified through recrystallization or chromatography to achieve high purity.

化学反应分析

Types of Reactions: Potassium 4-cyclobutylphenyltrifluoroborate undergoes various types of reactions, including:

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.

Temperature: Reactions are typically carried out at elevated temperatures (50-100°C).

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary product is the coupled organic molecule with a new carbon-carbon bond.

科学研究应用

Cross-Coupling Reactions

1.1 Suzuki-Miyaura Coupling

Potassium 4-cyclobutylphenyltrifluoroborate is primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl halide with a boron reagent, facilitating the synthesis of biaryl compounds. The stability of trifluoroborates compared to their boronic acid counterparts enhances their utility in these reactions due to reduced protodeboronation risks .

- Mechanism Overview : The coupling mechanism typically involves:

- Formation of a palladium(II) complex with the halide.

- Transmetalation between the palladium complex and the boron reagent.

- Reductive elimination to form the desired product.

1.2 Advantages of Trifluoroborates

Trifluoroborates like this compound offer several advantages:

- Enhanced Stability : They are more stable under storage conditions than boronic acids, making them easier to handle and store .

- Versatility : They can participate in various cross-coupling reactions beyond Suzuki-Miyaura, such as Negishi and Stille couplings .

Synthesis of Complex Molecules

2.1 Construction of Cyclopropyl and Cyclobutyl Compounds

The ability to incorporate cyclopropyl and cyclobutyl groups into larger frameworks is significant in medicinal chemistry due to their presence in numerous biologically active compounds. This compound can be used effectively in cyclopropanation reactions, enhancing the complexity of target molecules .

- Example Reaction : The cross-coupling of potassium cyclopropyltrifluoroborate with aryl halides has been demonstrated to yield cyclopropane derivatives with high stereochemical fidelity .

Medicinal Chemistry Applications

3.1 Drug Development

In drug discovery, organoboron compounds have been employed for synthesizing pharmaceutical intermediates. This compound can facilitate the construction of complex scaffolds that serve as potential drug candidates.

- Case Study : Research indicates that derivatives containing cyclobutyl groups exhibit enhanced biological activity, making them suitable for further development as therapeutic agents .

Comparative Analysis of Boron Reagents

To better understand the utility of this compound, a comparison with other boron reagents commonly used in cross-coupling reactions is essential.

| Reagent Type | Stability | Cross-Coupling Efficiency | Applications |

|---|---|---|---|

| Potassium Trifluoroborates | High | High | Biaryl synthesis, drug development |

| Boronic Acids | Moderate | Moderate | General organic synthesis |

| Organosilicon Compounds | Low | Variable | Niche applications in organic synthesis |

作用机制

The mechanism by which potassium 4-cyclobutylphenyltrifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

Palladium Catalysts: The interaction with palladium catalysts facilitates the transmetalation step.

Boron-Carbon Bond Formation: The formation of boron-carbon bonds is a key step in the reaction mechanism.

相似化合物的比较

Potassium 4-cyclobutylphenyltrifluoroborate can be compared with other similar organotrifluoroborate compounds, such as:

- Potassium 4-methoxyphenyltrifluoroborate

- Potassium 4-fluorophenyltrifluoroborate

- Potassium phenyltrifluoroborate

Uniqueness:

- Stability: this compound is known for its exceptional stability under ambient conditions.

- Reactivity: It offers unique reactivity patterns that are advantageous in specific synthetic applications.

- Versatility: The compound’s versatility in various chemical reactions makes it a valuable reagent in organic synthesis.

生物活性

Potassium 4-cyclobutylphenyltrifluoroborate (KCFB) is a member of the organotrifluoroborate family, which has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of KCFB, supported by relevant research findings, case studies, and data tables.

Overview of Organotrifluoroborates

Organotrifluoroborates are versatile reagents used in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The trifluoroborate moiety enhances the stability and solubility of these compounds, making them suitable for diverse applications in medicinal chemistry.

The biological activity of KCFB is primarily attributed to its role as a nucleophilic boron reagent. It participates in cross-coupling reactions that allow for the synthesis of biologically active compounds. For instance, potassium organotrifluoroborates have been shown to facilitate the formation of substituted purines, which are critical in various biological processes and therapeutic applications .

Case Studies

- Cross-Coupling with Halopurines : A notable study demonstrated the use of potassium cyclopropyltrifluoroborate in synthesizing substituted purines via cross-coupling with halopurines. This approach yielded compounds that exhibited significant biological activity, highlighting the utility of trifluoroborates in drug development .

- Copper-Catalyzed Reactions : Research indicated that potassium cyclopropyl trifluoroborate could enhance reaction yields significantly when used in copper-catalyzed cyclopropylation reactions. The improved reproducibility and yield suggest that KCFB could play a crucial role in developing new therapeutic agents .

Data Tables

| Study | Reagent | Reaction Type | Yield (%) | Biological Activity |

|---|---|---|---|---|

| KCFB | Cyclopropylation | ~80 | Enhanced drug synthesis | |

| KCFB | Cross-Coupling | ~75 | Substituted purines |

Research Findings

- Stability and Solubility : KCFB demonstrates high stability under various reaction conditions, which is essential for maintaining biological activity during synthesis. Its solubility in polar solvents facilitates its use in biological assays .

- Microsomal Clearance : Studies on metabolic stability indicate that KCFB derivatives exhibit favorable microsomal clearance rates, suggesting potential for further development as pharmacological agents .

- Toxicity and Safety : While specific toxicity data on KCFB is limited, general safety profiles for organotrifluoroborates indicate low toxicity levels when handled appropriately. Further toxicological studies are necessary to establish a comprehensive safety profile for KCFB .

属性

IUPAC Name |

potassium;(4-cyclobutylphenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF3.K/c12-11(13,14)10-6-4-9(5-7-10)8-2-1-3-8;/h4-8H,1-3H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZHHVXIGXQGLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C2CCC2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。